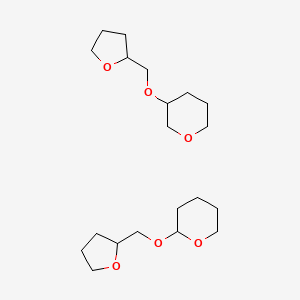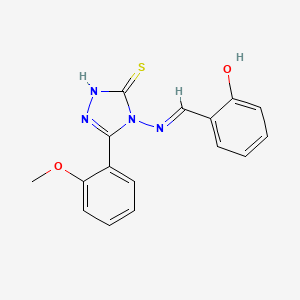
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group, a benzylidene group, and a nitrobenzohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-((4-chlorobenzyl)oxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: Similar structure but with a sulfonohydrazide group.
N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide: Lacks the nitro group, which may affect its reactivity and applications.
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide: Contains an additional nitrophenoxy group, potentially altering its chemical properties.
Propriétés
Formule moléculaire |
C21H16ClN3O4 |
|---|---|
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C21H16ClN3O4/c22-18-7-1-16(2-8-18)14-29-20-11-3-15(4-12-20)13-23-24-21(26)17-5-9-19(10-6-17)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
Clé InChI |
BXHBUJSWPQDNDQ-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)


